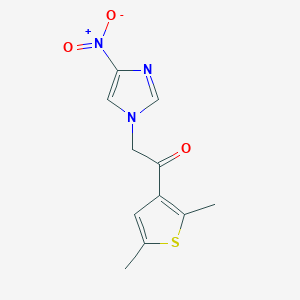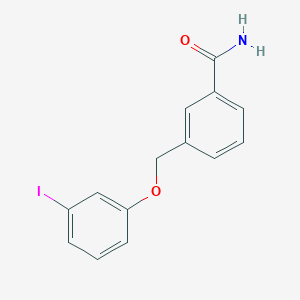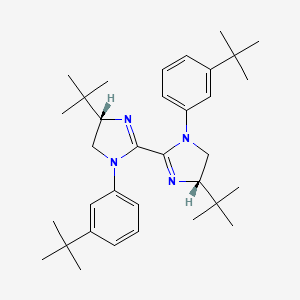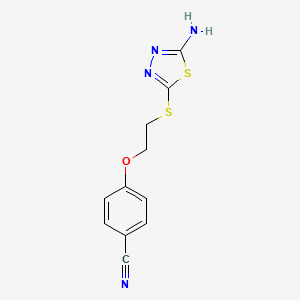
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile typically involves multiple steps. One common method starts with the reaction of 2-chloroacetyl chloride with hydrazinecarbothioamide to form an intermediate. This intermediate is then reacted with carbon disulfide to yield the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine.
科学的研究の応用
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a urease inhibitor, which could be useful in treating infections caused by Helicobacter pylori.
Biological Studies: The compound’s ability to interact with various enzymes makes it a valuable tool in studying enzyme mechanisms and inhibition.
Industrial Applications: Thiadiazole derivatives are often used in the development of agrochemicals and pharmaceuticals due to their diverse biological activities.
作用機序
The mechanism of action of 4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach.
類似化合物との比較
Similar Compounds
- 1,3,4-Thiadiazole-2(3H)-thiones
- N-thiomorpholines
- 2-((Chlorobenzyl)thio)-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles
Uniqueness
4-(2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)ethoxy)benzonitrile is unique due to its specific structure, which allows it to interact effectively with the urease enzyme. This specificity makes it a promising candidate for further research and potential therapeutic applications .
特性
分子式 |
C11H10N4OS2 |
|---|---|
分子量 |
278.4 g/mol |
IUPAC名 |
4-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethoxy]benzonitrile |
InChI |
InChI=1S/C11H10N4OS2/c12-7-8-1-3-9(4-2-8)16-5-6-17-11-15-14-10(13)18-11/h1-4H,5-6H2,(H2,13,14) |
InChIキー |
RDVFWWGAVKUJPX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OCCSC2=NN=C(S2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




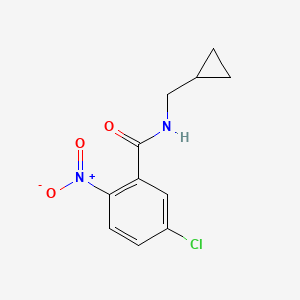
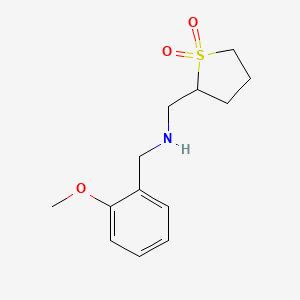
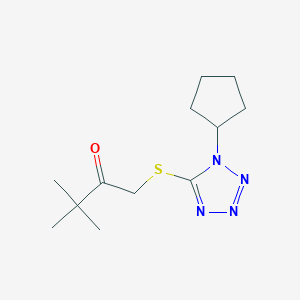
![2-(7-Methoxy-1-methyl-9H-pyrido[3,4-b]indol-9-yl)ethan-1-amine](/img/structure/B14915467.png)


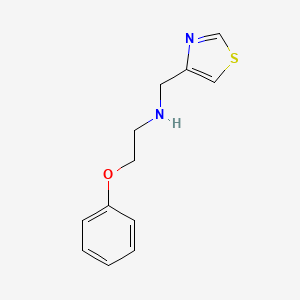
![3-methyl-N-(2,2,2-trichloro-1-{[(3-nitrophenyl)carbamothioyl]amino}ethyl)butanamide](/img/structure/B14915492.png)
![(5-Bromofuran-2-yl)(2,3-dihydro-4h-benzo[b][1,4]thiazin-4-yl)methanone](/img/structure/B14915498.png)
